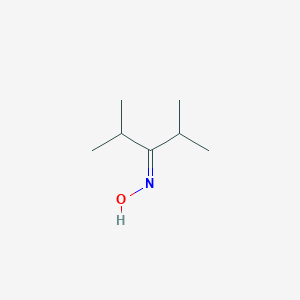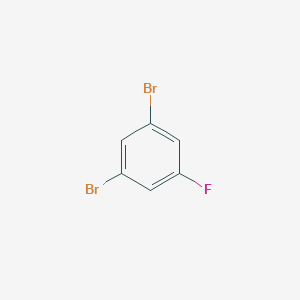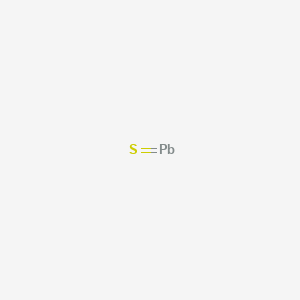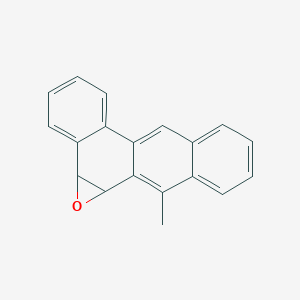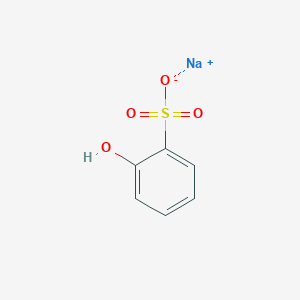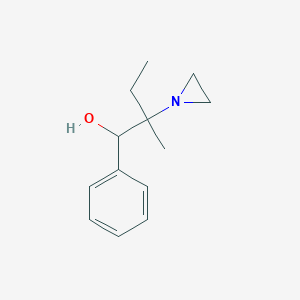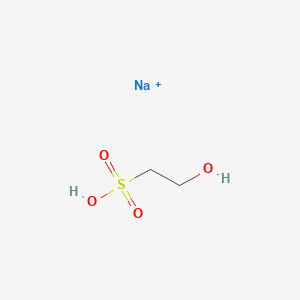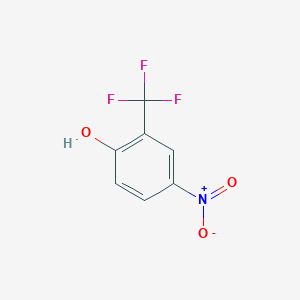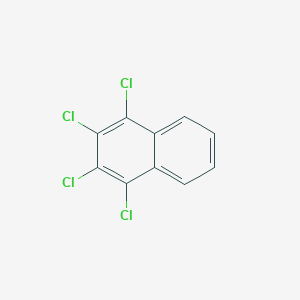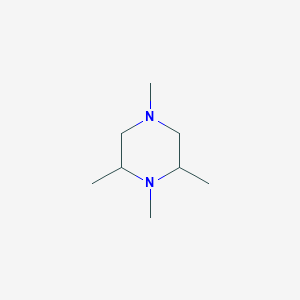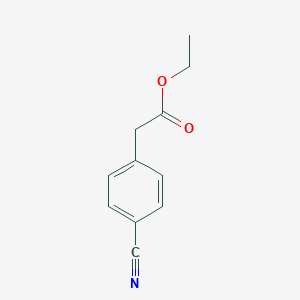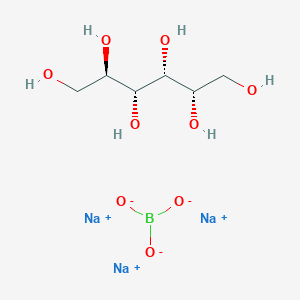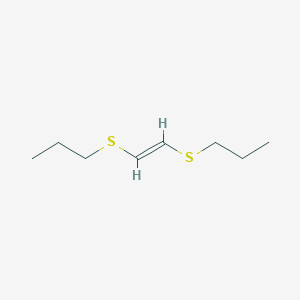
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- is a chemical compound that is commonly used in scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. This compound has been used in a variety of research applications, including cancer treatment, DNA sequencing, and protein labeling.
Mécanisme D'action
The mechanism of action of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves its ability to react with both DNA and proteins. It can form covalent bonds with these molecules, which can lead to inhibition of cell growth or labeling for analysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- are dependent on the specific application. In cancer treatment, it can lead to inhibition of cell growth and apoptosis. In DNA sequencing, it can be used to label nucleotides for sequencing. In protein labeling, it can be used to label specific amino acids for analysis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- in lab experiments include its ability to react with both DNA and proteins, its effectiveness in cancer treatment, and its usefulness in DNA sequencing and protein labeling. The limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research involving propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-. One potential direction is the development of new cancer treatments that utilize this compound. Another direction is the continued use of this compound in DNA sequencing and protein labeling. Additionally, there is potential for the development of new applications for this compound in other areas of scientific research.
Méthodes De Synthèse
The synthesis of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves the reaction of 1,2-dibromoethane with sodium sulfide. This reaction produces 1,2-ethanedithiol, which is then reacted with propane-1,3-diamine to produce the final product.
Applications De Recherche Scientifique
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- has been used in a variety of scientific research applications. It has been shown to be effective in the treatment of cancer, as it can react with DNA and proteins to inhibit cell growth. It has also been used in DNA sequencing, as it can be used to label nucleotides for sequencing. Additionally, it has been used in protein labeling, as it can react with amino acids to label proteins for analysis.
Propriétés
Numéro CAS |
1120-17-8 |
|---|---|
Nom du produit |
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- |
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
Clé InChI |
WERZWRCQQURDDW-BQYQJAHWSA-N |
SMILES isomérique |
CCCS/C=C/SCCC |
SMILES |
CCCSC=CSCCC |
SMILES canonique |
CCCSC=CSCCC |
Autres numéros CAS |
1120-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



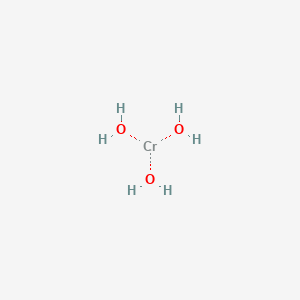
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
